(2S,3aR,7aR)-tert-Butyl octahydro-1H-indole-2-carboxylate
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Overview
Description
(2S,3aR,7aR)-tert-Butyl octahydro-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,7aR)-tert-Butyl octahydro-1H-indole-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes
Industrial Production Methods
Industrial production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction parameters, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3aR,7aR)-tert-Butyl octahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reducing agents can be used to convert certain functional groups into more reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic chemistry .
Scientific Research Applications
(2S,3aR,7aR)-tert-Butyl octahydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying various biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S,3aR,7aR)-tert-Butyl octahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl octahydro-1H-indole-2-carboxylate: A similar compound with slight variations in its structure.
tert-Butyl octahydro-1H-indole-2-carboxamide: Another related compound with an amide group instead of an ester.
Uniqueness
(2S,3aR,7aR)-tert-Butyl octahydro-1H-indole-2-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. These features influence its chemical reactivity and biological properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl (2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3/t9-,10-,11+/m1/s1 |
InChI Key |
OCFZHGWTHXLDLR-MXWKQRLJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H]2CCCC[C@H]2N1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CCCCC2N1 |
Origin of Product |
United States |
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